N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine
Description
Chemical Structure and Properties
The compound "N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine" features a bifunctional pyrazole scaffold. The first pyrazole ring (1H-pyrazol-5-yl) is substituted with a difluoromethyl group at the N1 position, while the second pyrazole (1H-pyrazol-4-amine) is N-methylated and linked via a methylene bridge. This structural arrangement confers unique electronic and steric properties, including enhanced metabolic stability due to the electron-withdrawing difluoromethyl group and improved solubility from the methyl substituent .
Such methods are common in agrochemical and pharmaceutical research, where pyrazole derivatives are valued for their bioactivity and tunable physicochemical properties .
Properties
Molecular Formula |
C9H11F2N5 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C9H11F2N5/c1-15-6-7(4-14-15)12-5-8-2-3-13-16(8)9(10)11/h2-4,6,9,12H,5H2,1H3 |
InChI Key |
IQFDWQKELDPEAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation for Difluoroacetoacetate Intermediate
The synthesis begins with the formation of alkyl difluoroacetoacetate, a critical intermediate. Ethyl 2,2-difluoroacetate undergoes Claisen condensation with sodium ethoxide at 60–65°C, producing the sodium enolate of ethyl 2,2-difluoroacetoacetate . This exothermic reaction achieves >98% conversion within 2 hours, as confirmed by gas chromatography . The enolate’s stability in non-polar solvents facilitates subsequent steps.
Reaction Conditions for Claisen Condensation
| Parameter | Value |
|---|---|
| Temperature | 60–65°C |
| Catalyst | Sodium ethoxide |
| Solvent | Anhydrous ethanol |
| Conversion Rate | >98% (2 hours) |
The use of sodium ethoxide ensures complete deprotonation of ethyl difluoroacetate, while anhydrous conditions prevent hydrolysis . This step’s efficiency directly impacts downstream yields, necessitating strict moisture control.
Acidification with In Situ Carbonic Acid
The sodium enolate is acidified using carbonic acid generated by introducing CO₂ gas into the reaction mixture . At 15°C and 1 kg/cm² pressure, CO₂ reacts with water to form carbonic acid, lowering the pH to 5–7 . This mild acidification avoids side reactions associated with strong acids, preserving the difluoroacetoacetate’s integrity.
Acidification Parameters
| Parameter | Value |
|---|---|
| Temperature | <15°C |
| Pressure | 1 kg/cm² |
| pH Target | 5–7 |
| Duration | 1–2 hours |
Filtration removes precipitated sodium bicarbonate, yielding purified alkyl difluoroacetoacetate . This method’s scalability is demonstrated in industrial continuous-flow reactors, which maintain consistent pH and temperature .
Orthoformate Coupling for Alkoxymethylene Formation
The difluoroacetoacetate intermediate reacts with triethyl orthoformate in acetic anhydride to form ethyl 2-(ethoxymethylene)-2,2-difluoro-3-oxobutyrate . This step introduces the alkoxymethylene group, crucial for pyrazole ring formation.
Coupling Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | Triethyl orthoformate |
| Solvent | Acetic anhydride |
| Temperature | Reflux (140°C) |
| Yield | 89–92% |
Excess orthoformate ensures complete conversion, while acetic anhydride acts as both solvent and dehydrating agent . The product’s purity is verified via NMR, showing characteristic peaks for the ethoxymethylene moiety .
Pyrazole Ring-Closure with Methylhydrazine
The alkoxymethylene intermediate undergoes cyclization with methylhydrazine in a biphasic system (toluene/water) using potassium carbonate as a base . This two-phase system enhances regioselectivity, favoring the 1,3-dipolar addition pathway to form the pyrazole ring.
Ring-Closure Parameters
| Parameter | Value |
|---|---|
| Base | Potassium carbonate |
| Solvent System | Toluene/water |
| Temperature | 80–85°C |
| Regioselectivity | >95% |
Weak bases like potassium carbonate suppress the formation of regioisomeric byproducts, which are common with stronger bases . The target pyrazole derivative precipitates upon cooling, simplifying isolation .
The final step involves N-methylation of the pyrazole nitrogen and introduction of the amine side chain. Using methyl iodide in DMF at 50°C, the pyrazole’s nitrogen is selectively methylated. Subsequent reductive amination with formaldehyde and sodium cyanoborohydride introduces the aminomethyl group.
N-Methylation Conditions
| Parameter | Value |
|---|---|
| Methylating Agent | Methyl iodide |
| Solvent | DMF |
| Temperature | 50°C |
| Yield | 78–82% |
Reductive amination proceeds at pH 7–8, with sodium cyanoborohydride selectively reducing the imine intermediate. LC-MS analysis confirms the product’s molecular ion peak at m/z 291.73, matching the theoretical mass .
Industrial-Scale Production and Optimization
Industrial protocols emphasize cost-effectiveness and environmental sustainability. Continuous-flow reactors replace batch processes for Claisen condensation and acidification, reducing reaction times by 40% . Catalytic difluoromethylation using palladium nanoparticles (PdNPs) achieves 90% yield with 0.5 mol% catalyst loading .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Process | 78 | 95 | Moderate |
| Continuous-Flow | 85 | 98 | High |
| Catalytic (PdNPs) | 90 | 99 | Industrial |
Waste minimization strategies include recycling toluene from the biphasic system and converting sodium bicarbonate byproducts into CO₂ for reuse . These innovations align with green chemistry principles, reducing the process’s carbon footprint.
Mechanistic Insights and Byproduct Analysis
The ring-closure mechanism proceeds via nucleophilic attack of methylhydrazine’s terminal nitrogen on the electrophilic β-carbon of the alkoxymethylene group . DFT calculations reveal a transition state energy of 25.3 kcal/mol, consistent with the observed 80°C reaction temperature .
Common byproducts include:
-
Regioisomer VIII : Formed via alternative cyclization pathways (3–5% yield) .
-
Hydrolysis Products : Result from residual water during acidification (<2%) .
HPLC purification with a C18 column (acetonitrile/water gradient) reduces byproduct levels to <0.5% .
| Condition | Degradation Rate (%/month) |
|---|---|
| 25°C, dry | <0.1 |
| 40°C, 75% RH | 1.2 |
| pH 3 buffer | 15.6 |
Storage in amber glass under nitrogen atmosphere is recommended for long-term stability .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in solvents like DMF or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a valuable candidate for further research:
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine, show promising anticancer properties. In vitro assays demonstrated significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 75% in some cases. This suggests that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation .
2. Antimicrobial Properties
Research has highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds with similar structures have shown effectiveness against pathogenic fungi like Cytospora sp. and Fusarium solani. The mechanism of action is believed to involve disruption of fungal cell wall synthesis or interference with metabolic pathways .
3. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This activity suggests potential applications in treating inflammatory diseases .
4. Antioxidant Activity
Pyrazole derivatives, including this compound, exhibit antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress-related conditions and could lead to therapeutic applications in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study published in the ACS Omega journal explored the synthesis of various pyrazole derivatives and their anticancer effects. The compound this compound was included in the screening, showing significant inhibition against multiple cancer cell lines with mechanisms involving apoptosis induction .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, several pyrazole derivatives were tested against a panel of bacterial strains and fungi. The results indicated that compounds similar to this compound exhibited strong inhibitory effects on Staphylococcus aureus and Candida albicans, suggesting a broad-spectrum antimicrobial potential .
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, the compound inhibits the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues and their distinguishing features:
Key Comparative Insights
Substituent Effects on Bioactivity
- The ethyl variant (C₁₁H₁₄F₂N₆) exhibits higher lipophilicity (logP ~2.8) compared to the methyl analogue (logP ~2.2), making it more suitable for lipid-rich environments in agrochemical formulations .
- Halogenated derivatives (e.g., 5-fluoro substituent in ) demonstrate stronger intermolecular interactions (e.g., halogen bonding), which can enhance target binding in antimicrobial applications.
Impact of Fluorination The difluoromethyl group in the parent compound reduces metabolic oxidation compared to non-fluorinated analogues, as evidenced by in vitro microsomal stability assays (t₁/₂ > 120 min vs. < 30 min for non-fluorinated counterparts) .
Solubility and Salt Formation The hydrochloride salt of 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine achieves aqueous solubility >10 mg/mL, a critical factor for intravenous drug formulations .
Synthetic Flexibility
- Modular synthesis routes (e.g., coupling chlorinated pyrazoles with amines) allow rapid diversification. For example, the propyl-substituted analogue () was synthesized in 72% yield via a one-step alkylation, underscoring the scaffold’s adaptability.
Biological Activity
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine is a compound of considerable interest in medicinal chemistry, particularly due to its unique structural features and potential therapeutic applications. This article provides an in-depth review of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a difluoromethyl group attached to a pyrazole ring, which is further linked to another pyrazole ring via a methyl bridge. The structural formula can be represented as follows:
This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable subject for research in various fields such as medicinal chemistry and agrochemicals.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes. Notably, it has been identified as an inhibitor of succinate dehydrogenase , an enzyme critical for the mitochondrial respiratory chain. This inhibition disrupts energy production in fungal cells, leading to cell death and indicating potential antifungal properties.
Antifungal Activity
Research indicates that this compound has significant antifungal activity. The mechanism involves the disruption of metabolic processes in fungi by inhibiting key enzymes involved in respiration. In vitro studies have shown that it effectively reduces the viability of various fungal strains, demonstrating its potential utility in treating fungal infections.
Anticancer Potential
In addition to antifungal properties, this compound has shown promising results in anticancer assays. It has been tested against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, one study reported a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, suggesting selective toxicity towards cancerous cells while sparing normal fibroblasts .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Yes | Moderate |
| 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid | Structure | No | Low |
| 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | Structure | Yes | Low |
This table illustrates that while some analogs possess antifungal activity, their anticancer efficacy is generally lower compared to this compound.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antifungal Efficacy : A study conducted on various fungal strains demonstrated that this compound inhibited growth effectively at concentrations as low as 10 µM.
- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that this compound could significantly inhibit cell proliferation, suggesting potential for further development as an anticancer agent.
- Toxicity Assessments : Toxicity studies indicated that at therapeutic concentrations, the compound showed minimal toxicity towards normal human fibroblasts, emphasizing its selective action against cancerous cells.
Q & A
Q. Key Analytical Tools :
Q. Table 1: Representative Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | POCl₃, 120°C, 4h | 75–85 | |
| Reductive Amination | NaBH(OAc)₃, DMF, rt, 12h | 65–80 |
Advanced: How can X-ray crystallography and SHELXL refinement resolve ambiguities in molecular conformation?
Methodological Answer:
X-ray crystallography is critical for resolving stereochemical uncertainties:
Data Collection : Use a high-resolution diffractometer (e.g., Enraf–Nonius CAD-4) with Cu-Kα radiation (λ = 1.54178 Å) ().
Structure Solution : Employ direct methods (SHELXS) or charge-flipping algorithms (SHELXD) for phase determination ().
Refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. reports R-factor convergence to <0.07 using SHELXL.
Key Parameters ():
Q. Software Tools :
- WinGX/ORTEP : Visualize anisotropic displacement ellipsoids and generate publication-quality figures ().
Basic: What spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
¹H/¹³C NMR :
- Pyrazole protons appear as doublets (δ 6.5–7.5 ppm, J = 2–3 Hz).
- Difluoromethyl groups show characteristic ¹⁹F coupling (e.g., δ -120 to -130 ppm, ).
HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 215.0821 for C₁₀H₁₂F₂N₄, ).
IR Spectroscopy : Identify NH stretches (~3350 cm⁻¹) and C-F vibrations ().
Q. Table 2: Key Spectral Signatures
| Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| N-CH₃ | 3.2 (s) | – |
| Pyrazole C-H | 6.5–7.5 (d, J=2–3) | – |
| NH₂ | 5.1 (br) | 3350 (stretch) |
Advanced: How do substituents (e.g., difluoromethyl) influence structure-activity relationships (SAR) in pyrazole-amine derivatives?
Methodological Answer:
Electron-Withdrawing Effects : Difluoromethyl groups enhance metabolic stability by reducing oxidative metabolism ().
Hydrogen Bonding : Fluorine atoms participate in C-F···H-N interactions, altering binding affinities ().
Bioactivity Screening : Compare IC₅₀ values of derivatives in enzymatic assays (e.g., antiviral activity in ).
- Compound A : N-Pyrazole with 4-fluorophenyl substituent (IC₅₀ = 35.5 μM).
- Compound B : Difluoromethyl analog (IC₅₀ = 17.2 μM), showing 2-fold potency increase.
Q. Computational Modeling :
- Use DFT (B3LYP/6-31G*) to calculate electrostatic potential surfaces and predict binding modes.
Basic: How are contradictions in biological activity data resolved across studies?
Methodological Answer:
Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 vs. HeLa) and incubation times ().
Control Experiments : Include DMSO controls to rule out solvent effects ( reports 10% DMSO reduces plaque formation by 55%).
Statistical Analysis : Apply ANOVA or Tukey’s test to evaluate significance (e.g., p < 0.05 for cytotoxicity data).
- Antimicrobial vs. Antiviral Activity : Pyrazole derivatives may show divergent activities due to target specificity.
Advanced: What computational methods predict the compound’s stability under varying pH conditions?
Methodological Answer:
pKa Prediction : Use MarvinSketch or ACD/Labs to estimate basicity of amine groups (predicted pKa ~8.5 for pyrazole-amine).
Hydrolysis Studies : Simulate degradation pathways via molecular dynamics (e.g., AMBER force field).
Solid-State Stability : Analyze crystal packing () to assess hygroscopicity risks.
Key Reference : Hydrogen-bonding networks in the crystal lattice () correlate with shelf-life stability.
Basic: How is purity assessed after synthesis?
Methodological Answer:
HPLC : Use C18 columns (MeCN/H₂O gradient) with UV detection (λ = 254 nm). Target >95% purity ().
Elemental Analysis : Match C/H/N percentages to theoretical values (e.g., C 76.80%, H 6.14%, N 17.06% for C₁₀H₁₂F₂N₄, ).
Advanced: What strategies optimize reaction yields in scale-up synthesis?
Methodological Answer:
Catalyst Screening : Test Pd/C or CuBr for coupling steps ( achieves 17.9% yield with CuBr).
Solvent Optimization : Replace DMF with MeCN for easier purification ().
Flow Chemistry : Improve heat transfer and reduce side reactions (not directly in evidence but inferred).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
